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Abstract

PF-06815345 was a promising, orally active small molecule inhibitor of proprotein convertase
subtilisin/kexin type 9 (PCSK9) developed by Pfizer for the potential treatment of
hypercholesterolemia. As a key regulator of low-density lipoprotein (LDL) cholesterol levels,
PCSKQ9 is a validated therapeutic target. PF-06815345 demonstrated potent in vitro inhibition of
PCSK9 and in vivo efficacy in preclinical models. However, its development was discontinued
at an early stage. This technical guide provides a comprehensive overview of the discovery and
development of PF-06815345, including its mechanism of action, synthesis, preclinical data,
and the details of its brief clinical evaluation. All quantitative data are summarized in structured
tables, and key experimental protocols are detailed. Visualizations of the relevant biological
pathway and experimental workflows are provided using Graphviz diagrams.

Introduction to PCSK9 and the Rationale for Oral
Inhibitors

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical
role in cholesterol homeostasis. It binds to the epidermal growth factor-like repeat A (EGF-A)
domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting
the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface
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leads to decreased clearance of LDL cholesterol from the circulation, resulting in elevated
plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.

The therapeutic potential of inhibiting PCSK9 has been unequivocally demonstrated by the
clinical success of monoclonal antibodies such as evolocumab and alirocumab. These
injectable biologics effectively lower LDL-C and reduce cardiovascular events. However, the
development of orally bioavailable small molecule inhibitors of PCSK9, like PF-06815345, has
been pursued to offer a more convenient and potentially more accessible treatment option for
patients with hypercholesterolemia.

Discovery and Preclinical Development of PF-
06815345

PF-06815345 emerged from Pfizer's research program focused on identifying non-peptidic,
small molecule inhibitors of the PCSK9-LDLR interaction.

Chemical Structure

The chemical structure of PF-06815345 and its active metabolite are presented below.
PF-06815345

e Chemical Name: (R)-1-(((N-(3-chloropyridin-2-yl)-3-fluoro-4-(1-methyl-5-(2H-tetrazol-5-
yl)-1H-pyrazol-4-yl)benzoyl)amino)methyl)ethyl ethyl carbonate

e Molecular Formula: C27H28CIFN90O5
» Molecular Weight: 628.03 g/mol
PF-06815345 Active Metabolite

o Chemical Name: N-(3-chloropyridin-2-yl)-3-fluoro-4-[1-methyl-5-(2H-tetrazol-5-yl)pyrazol-4-
yI]-N-[(8R)-piperidin-3-yl]benzamide[1]

e Molecular Formula: C22H21CIFN9O[1]

e Molecular Weight: 481.91 g/mol [2]
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Proposed Synthesis

While the specific synthetic route for PF-06815345 employed by Pfizer is proprietary, a
plausible synthesis can be inferred from related patent literature for similar oral PCSK9
inhibitors. A potential retrosynthetic analysis suggests a convergent approach, involving the
coupling of a substituted benzoic acid with a chiral piperidine derivative.

A generalized synthetic scheme is outlined below:

Synthesis of the Pyrazole-Tetrazole Core: Construction of the substituted pyrazole ring
followed by the formation of the tetrazole moiety.

o Synthesis of the Benzoyl Chloride Intermediate: Functionalization of a benzene ring to
incorporate the fluoro and pyrazole-tetrazole substituents, followed by conversion to the
corresponding benzoyl chloride.

o Synthesis of the Chiral Piperidine Amine: Preparation of the (R)-3-aminopiperidine derivative.

o Amide Coupling: Reaction of the benzoyl chloride intermediate with the chiral piperidine
amine to form the core amide structure.

o Prodrug Moiety Installation: Acylation of the piperidine nitrogen to introduce the
ethoxycarbonyloxyethyl prodrug group, yielding PF-06815345.

In Vitro Pharmacology

PF-06815345 is a potent inhibitor of the PCSK9-LDLR interaction. The key in vitro
pharmacological data are summarized in the table below.

Parameter Value Cell/System

IC50 13.4 pM[3][4] PCSK9-LDLR Binding Assay
Intrinsic Clearance (Clint) <82.9 uL/min/mg]3] Human Enterocytes

Intrinsic Clearance (Clint) 97.6 pL/min/mg]3] Human Hepatocytes

In Vivo Pharmacology
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The in vivo efficacy of PF-06815345 was evaluated in a humanized PCSK9 mouse model. The

results of these studies are presented in the table below.

Route of

Animal Model Dose o . Effect
Administration

72% reduction in
Oral (p.0.)[3] plasma PCSK9 at 500
mg/kg after 4 hours[3]

Humanized PCSK9 100-500 mg/kg (single
Mouse[3] dose)[3]

Mechanism of Action

PF-06815345 functions by directly inhibiting the protein-protein interaction between PCSK9
and the LDLR. By binding to PCSK9, PF-06815345 prevents the formation of the PCSK9-LDLR
complex. This, in turn, inhibits the PCSK9-mediated internalization and subsequent lysosomal
degradation of the LDLR. As a result, a higher density of LDLRs is maintained on the surface of
hepatocytes, leading to increased clearance of circulating LDL-C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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